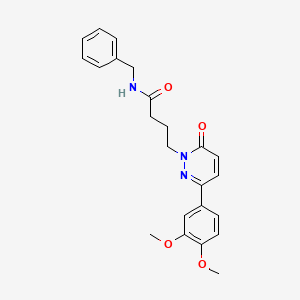

N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

N-benzyl-4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-29-20-12-10-18(15-21(20)30-2)19-11-13-23(28)26(25-19)14-6-9-22(27)24-16-17-7-4-3-5-8-17/h3-5,7-8,10-13,15H,6,9,14,16H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXSUTSDNIHXLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester.

Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.

Attachment of the Benzyl Group: The benzyl group can be attached using a benzyl halide in the presence of a base.

Formation of the Butanamide Side Chain: The butanamide side chain can be introduced through an amide coupling reaction using a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethoxyphenyl group could yield a quinone derivative, while reduction of the pyridazinone core could yield a dihydropyridazinone.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological effects. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridazinone Derivatives with Sulfonamide Substituents ()

Compounds such as 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) share the pyridazinone core but differ in substituents. Key distinctions include:

- Functional Groups : The target compound features a butanamide linker, whereas 5a uses a sulfonamide group. Sulfonamides are more polar and acidic (pKa ~10) compared to amides, affecting solubility and pharmacokinetics.

- Synthesis : Both compounds employ benzyl halides (e.g., benzyl bromide) for O-benzylation under basic conditions (K₂CO₃/DMF). However, the target compound’s amide linkage likely requires additional coupling steps, such as carbodiimide-mediated activation .

Table 1: Comparison of Pyridazinone Derivatives

| Property | Target Compound | 5a (Sulfonamide Derivative) |

|---|---|---|

| Core Structure | Pyridazinone | Pyridazinone |

| Substituent at C3 | 3,4-Dimethoxyphenyl | Benzyloxy |

| Side Chain | N-Benzyl butanamide | Benzenesulfonamide |

| Key Functional Group | Amide (-CONH-) | Sulfonamide (-SO₂NH₂) |

| Synthesis Step | Amide coupling | Nucleophilic substitution |

Heterocyclic Systems with Oxazinone and Oxadiazole Moieties ()

Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) incorporate benzo[b][1,4]oxazin-3-one cores.

- Biological Relevance: Oxazinones are explored for kinase inhibition, whereas pyridazinones are studied in cardiovascular and CNS therapeutics. The target compound’s dimethoxyphenyl group may confer selectivity for specific receptors (e.g., adenosine or serotonin receptors) .

Butanamide Derivatives with Complex Substituents ()

Pharmacopeial compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide share the butanamide backbone but exhibit branched alkyl and aryl substituents.

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : The 3,4-dimethoxyphenyl group increases logP compared to unsubstituted analogs, enhancing blood-brain barrier penetration but possibly reducing aqueous solubility.

- Metabolic Stability : The benzylamide moiety may resist first-pass metabolism better than ester-containing analogs (e.g., oxadiazoles in ) .

Biological Activity

N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyridazine family, which has been extensively studied for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. The unique structural features of this compound, including its methoxy substitutions and the pyridazinone core, contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₃N₃O₄, with a molecular weight of approximately 359.41 g/mol. The structure includes:

- Benzyl Group : Enhances lipophilicity and biological activity.

- Pyridazinone Core : Known for its ability to interact with various biological targets.

- Methoxy Groups : Contribute to the compound's reactivity and selectivity.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Nitrophenyl group; pyridazinone core | Anticancer |

| N-benzyl-4-methoxy-2-nitroaniline | Methoxy group; nitroaniline | Antimicrobial |

| N-benzyltriazolylmethyl derivatives | Triazole moiety; benzyl linkage | Antiproliferative |

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that pyridazinone derivatives can inhibit cell growth in human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer) with IC50 values in the low micromolar range .

The mechanism of action for this compound likely involves:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disturb microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Targeting Specific Enzymes : The compound may interact with enzymes or receptors involved in cell signaling pathways, modulating their activity and affecting cellular responses.

Case Studies

- In Vitro Studies : An investigation into the antiproliferative effects of related pyridazinone derivatives demonstrated significant growth inhibition in human leukemia (U-937) and melanoma (SK-MEL-1) cell lines. The results indicated that structural modifications could enhance activity against these cell lines .

- Mechanistic Studies : A study revealed that certain derivatives caused G2/M phase arrest in HeLa cells, indicating a potential mechanism through which these compounds exert their anticancer effects .

Table 2: Summary of Biological Activities

Q & A

What are the critical steps and reaction conditions for synthesizing N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide with high purity?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions starting with pyridazinone ring formation, followed by coupling with a benzyl-substituted butanamide precursor. Key considerations include:

- Precursor Activation: Use coupling agents like EDCI or DCC to facilitate amide bond formation between the pyridazinone and benzyl-butanamide moieties .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while temperature control (60–80°C) minimizes side reactions .

- Purification: Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures purity (>95%) .

- Yield Optimization: Catalytic bases (e.g., K₂CO₃) and inert atmospheres (N₂/Ar) improve reaction yields .

Which spectroscopic and analytical techniques are essential for structural validation of this compound?

Level: Basic

Methodological Answer:

- 1H/13C NMR: Confirm the presence of the pyridazinone ring (δ 6.5–7.5 ppm for aromatic protons), benzyl group (δ 4.5–5.0 ppm for CH₂), and methoxy substituents (δ 3.8–4.0 ppm) .

- IR Spectroscopy: Identify carbonyl stretches (1650–1750 cm⁻¹ for amide and pyridazinone C=O) and N-H bending (1550–1600 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the molecular formula .

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .

How can thermal and pH stability be systematically evaluated for this compound?

Level: Basic

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions .

- pH Stability: Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .

- Light Sensitivity: Conduct accelerated stability studies under UV/visible light to evaluate photodegradation pathways .

What in vitro models are appropriate for preliminary evaluation of its anticancer activity?

Level: Intermediate

Methodological Answer:

- Cell Lines: Use panels of cancer cell lines (e.g., MCF-7, A549, HeLa) with non-cancerous controls (e.g., HEK293) to assess selectivity .

- Assays:

- MTT/PrestoBlue: Quantify cell viability after 48–72 hours of exposure (IC₅₀ determination).

- Apoptosis Markers: Flow cytometry with Annexin V/PI staining or caspase-3/7 activation assays .

- Migration/Invasion: Boyden chamber assays to evaluate anti-metastatic potential .

How can computational modeling predict binding modes to therapeutic targets like kinases?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of kinases (e.g., EGFR, VEGFR). Focus on interactions between the pyridazinone ring and catalytic lysine/aspartate residues .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and ligand-protein hydrogen bonding networks .

- QSAR Models: Derive predictive models using descriptors like logP, polar surface area, and H-bond donors/acceptors to optimize bioactivity .

How should researchers address contradictory data on biological activity across studies?

Level: Advanced

Methodological Answer:

- Reproducibility Checks: Validate assays using standardized protocols (e.g., CellTiter-Glo for viability) and multiple cell lines .

- Meta-Analysis: Aggregate data from independent studies to identify confounding variables (e.g., serum concentration in cell culture) .

- Structural Confirmation: Re-analyze batch purity via LC-MS to rule out degradation artifacts .

- Target Engagement Studies: Use techniques like thermal shift assays or SPR to confirm direct target binding .

What strategies improve pharmacokinetic properties for in vivo translation?

Level: Advanced

Methodological Answer:

- Lipophilicity Optimization: Introduce halogen or methyl groups to enhance logP (balance between solubility and membrane permeability) .

- Pro-Drug Design: Mask polar groups (e.g., amide) with ester linkages to improve oral bioavailability .

- Microsomal Stability: Test hepatic clearance using liver microsomes (human/rodent) and identify metabolic hotspots via LC-MS/MS .

How can structure-activity relationship (SAR) studies guide derivative design?

Level: Advanced

Methodological Answer:

- Core Modifications: Synthesize analogs with varied substituents on the 3,4-dimethoxyphenyl group (e.g., replacing methoxy with halogens) to assess impact on potency .

- Scaffold Hopping: Replace pyridazinone with phthalazinone or triazinone cores to explore bioactivity shifts .

- Pharmacophore Mapping: Identify critical hydrogen bond acceptors (e.g., pyridazinone carbonyl) using MOE or Discovery Studio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.